molecular formula C19H16ClFN2O3S B6492393 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 899987-51-0

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B6492393
CAS No.: 899987-51-0
M. Wt: 406.9 g/mol
InChI Key: MIAULZXZPLHOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxyphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic molecule featuring a dihydropyrazin-2-one core substituted with a 3,4-dimethoxyphenyl group at position 1 and a [(2-chloro-6-fluorophenyl)methyl]sulfanyl moiety at position 2.

Key structural attributes:

  • Dihydropyrazinone core: Imparts conformational rigidity and hydrogen-bonding capacity.
  • 3,4-Dimethoxyphenyl group: Enhances lipophilicity and may modulate receptor binding.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S/c1-25-16-7-6-12(10-17(16)26-2)23-9-8-22-18(19(23)24)27-11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAULZXZPLHOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several classes of bioactive molecules, including PDE-4 inhibitors and sulfur-containing heterocycles. Below is a comparative analysis:

Table 1: Structural Comparison with Analogs
Compound Name / Class Core Structure Substituents at Key Positions Biological Activity Reference
Target Compound 1,2-dihydropyrazin-2-one 1: 3,4-dimethoxyphenyl; 3: [(2-Cl-6-F-phenyl)methyl]sulfanyl Hypothesized PDE-4 inhibition -
Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate (4NO2PDPMe) Phthalimide-propanoate 3,4-dimethoxyphenyl; 4-nitro group Uterine relaxation (PDE-4 inhibition)
Methyl 3-(4-aminophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate (4APDPMe) Phthalimide-propanoate 3,4-dimethoxyphenyl; 4-amino group Enhanced anti-inflammatory effects
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde 3-chlorophenylsulfanyl; trifluoromethyl Unknown (structural analog)

Key Observations :

  • The 3,4-dimethoxyphenyl group is a common feature in PDE-4 inhibitors, as seen in 4NO2PDPMe and 4APDPMe, suggesting its role in modulating enzyme interaction .
  • The sulfanyl group in the target compound and pyrazole derivatives () may enhance stability or metal-binding capacity, though functional impacts require further study.
  • Electron-withdrawing substituents (e.g., Cl, F, NO₂) in the target and analogs likely influence electronic properties and binding affinity.

Pharmacological and Functional Comparisons

PDE-4 Inhibition Potential
  • 4NO2PDPMe and 4APDPMe: Demonstrated significant uterine relaxation via PDE-4 inhibition, with IC₅₀ values in the micromolar range. The nitro group in 4NO2PDPMe reduced efficacy compared to the amino group in 4APDPMe, highlighting substituent-dependent activity .
  • Target Compound : The 2-chloro-6-fluorophenyl group may enhance selectivity for PDE-4 isoforms due to increased steric bulk and halogen interactions, though experimental validation is needed.
Anti-Inflammatory Activity
  • 4APDPMe: Exhibited superior anti-inflammatory effects compared to 4NO2PDPMe, attributed to the electron-donating amino group enhancing interactions with inflammatory mediators .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing
  • Hydrogen Bonding: The dihydropyrazinone core in the target compound likely forms N–H···O and C–H···O interactions, similar to patterns observed in related heterocycles (). These interactions influence solubility and crystal stability .
  • Comparison with Pyrazole Derivatives : Sulfanyl-containing pyrazoles () exhibit diverse packing modes due to S···S or S···π interactions, which may differ in the target compound due to steric hindrance from the chloro-fluoro substituents .
Solubility and Lipophilicity
  • The 3,4-dimethoxyphenyl group increases lipophilicity (logP ~3.5 estimated), comparable to 4NO2PDPMe (logP ~2.8) but higher than 4APDPMe (logP ~1.9) due to the polar amino group .
  • The (2-chloro-6-fluorophenyl)methyl sulfanyl moiety may reduce aqueous solubility but enhance membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.